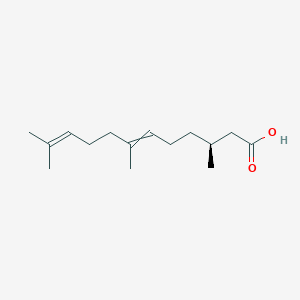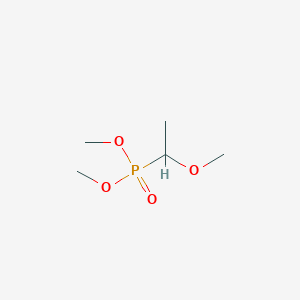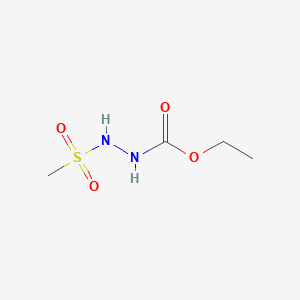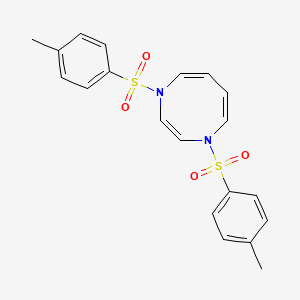
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine is a complex organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to a 1,4-dihydro-1,4-diazocine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable diazocine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-sulfonylbis[4-chloro-]
- Benzene, 1-methyl-4-(methylsulfonyl)-
Uniqueness
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its specific structural features, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
58672-87-0 |
|---|---|
Formule moléculaire |
C20H20N2O4S2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazocine |
InChI |
InChI=1S/C20H20N2O4S2/c1-17-5-9-19(10-6-17)27(23,24)21-13-3-4-14-22(16-15-21)28(25,26)20-11-7-18(2)8-12-20/h3-16H,1-2H3 |
Clé InChI |
YHJZXUOBPVVJLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
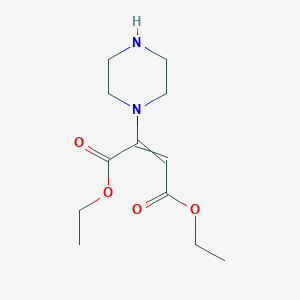
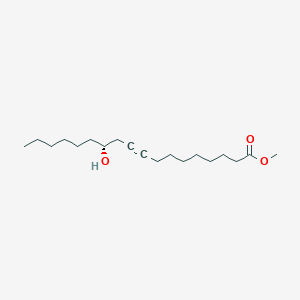

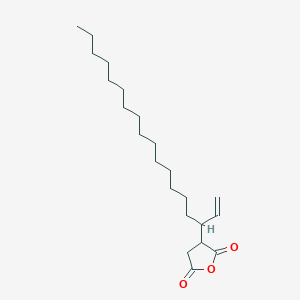
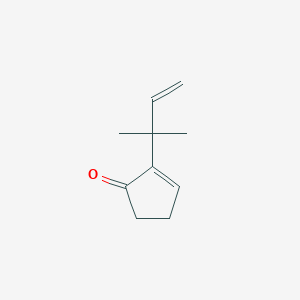


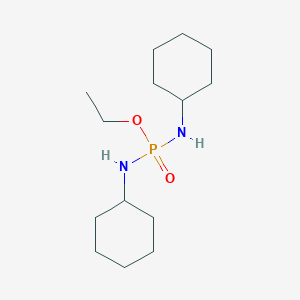
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
